(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide
Overview
Description
(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide is a synthetic organic compound with a complex structure It features an imidazo[1,2-a]pyridine moiety, a phenyl group, and a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated imidazo[1,2-a]pyridine.
Formation of the prop-2-enamide linkage: This can be done through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyridine core and prop-2-enamide linkage are not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-6-5-15-26-16-21(25-23(17)26)19-10-12-20(13-11-19)24-22(27)14-9-18-7-3-2-4-8-18/h2-16H,1H3,(H,24,27)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXDHGAZUZLAIV-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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